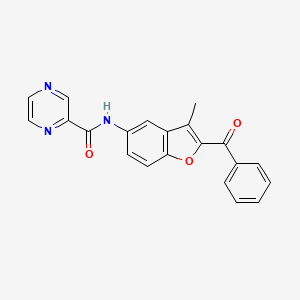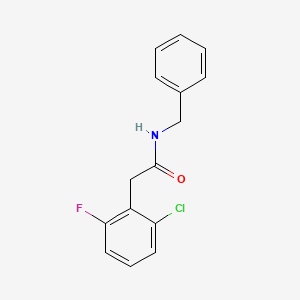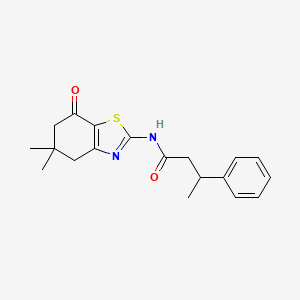
1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl-: is a heterocyclic compound with the chemical formula C10H13N. It belongs to the indole family, which plays a crucial role in medicinal chemistry due to its diverse biological activities . The indole nucleus is an essential pharmacophore found in various synthetic drug molecules.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis: The optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the tricyclic indole compound.
Other Methods: Additional synthetic routes may involve variations of the Fischer indole synthesis or other strategies.
Industrial Production:: The industrial-scale production of 1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl- typically employs efficient synthetic methods to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity::
Electrophilic Substitution: Similar to benzene, indole readily undergoes electrophilic substitution due to its π-electron delocalization.
Functional Group Transformations: Indole derivatives participate in various reactions, including oxidation, reduction, and substitution.
Oxidation: Reagents like potassium permanganate (KMnO) or chromic acid (HCrO) can oxidize indole.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce indole.
Substitution: Lewis acids (e.g., AlCl) facilitate electrophilic substitution reactions.
Major Products:: The specific products formed depend on the reaction conditions and substituents present. For example, indole can be functionalized at the C2 or C3 position.
Scientific Research Applications
Chemistry::
Building Blocks: Indole derivatives serve as building blocks for drug discovery and organic synthesis.
Fluorescent Probes: Modified indoles act as fluorescent probes for biological studies.
Antiviral Activity: Certain indole derivatives exhibit antiviral properties against influenza A and Coxsackie B4 viruses.
Anticancer Properties: 2,3-dimethylindoles demonstrate cytotoxic effects against cancer cell lines.
Pharmaceuticals: Indole-based compounds are essential in drug development.
Agrochemicals: Some indole derivatives find use in crop protection.
Mechanism of Action
The exact mechanism by which 1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl- exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While 1H-Indole-1-carboxamide, 2,3-dihydro-N,N-dimethyl- has unique features, it shares similarities with other indole derivatives. Notable compounds include tryptophan, indole-3-acetic acid, and various synthetic analogs.
Properties
CAS No. |
61589-18-2 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
N,N-dimethyl-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C11H14N2O/c1-12(2)11(14)13-8-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
InChI Key |
XTKYFKKKSZUMPT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B11167726.png)

![2-[(4-methylphenyl)sulfanyl]-N-(pyrimidin-2-yl)acetamide](/img/structure/B11167736.png)
![Ethyl 2-({[(4-methylphenyl)sulfonyl]acetyl}amino)benzoate](/img/structure/B11167745.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-(4-hydroxyphenyl)acetamide](/img/structure/B11167753.png)
![4-[(benzylsulfonyl)amino]-N-propylbenzenesulfonamide](/img/structure/B11167758.png)

![N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167764.png)
![2-{[(4-fluorophenyl)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11167765.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B11167771.png)
![N-(4-methylbenzyl)-2-{[3-(phenylsulfonyl)propanoyl]amino}benzamide](/img/structure/B11167772.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11167778.png)
![6-chloro-7-[(2,4-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11167789.png)
